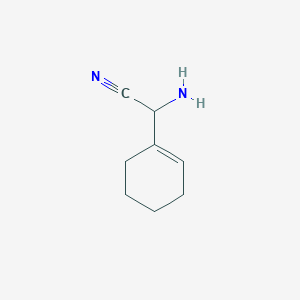

2-(Cyclohex-1-enyl)-2-aminoethanenitrile

Description

2-(Cyclohex-1-enyl)-2-aminoethanenitrile is a nitrile-containing alicyclic compound characterized by a cyclohexene ring substituted at the 1-position and a central carbon bearing both an amino group (-NH₂) and a nitrile group (-CN). This compound is likely synthesized via cyanation reactions or substitution pathways involving cyclohexene derivatives.

Nitriles like this are pivotal intermediates in organic synthesis, often serving as precursors to amines, carboxylic acids, or heterocycles.

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

2-amino-2-(cyclohexen-1-yl)acetonitrile |

InChI |

InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h4,8H,1-3,5,10H2 |

InChI Key |

XQVHBWIIUKNIGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C(C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|---|

| 2-(Cyclohex-1-enyl)-2-aminoethanenitrile | Not provided | C₈H₁₁N₂ (est.) | ~135 (est.) | Nitrile, amino, cyclohexene ring |

| Cyclohexanecarboxylic acid, 1-amino-2-hydroxy- | 197247-91-9 | C₇H₁₃NO₃ | 159.18 | Carboxylic acid, amino, hydroxy |

| 1-(2-Amino-6-nitrophenyl)ethanone | 56515-63-0 | C₈H₈N₂O₃ | 180.16 | Ketone, nitro, amino (aromatic ring) |

| Venlafaxine impurity F (Hydrochloride salt) | 93413-79-7 | C₁₇H₂₆ClNO | 307.85 | Cyclohexene, methoxyphenyl, dimethylamine |

Key Observations :

- Functional Groups : The target compound’s nitrile group distinguishes it from carboxylic acid derivatives () and aromatic nitro compounds (). Nitriles exhibit distinct reactivity, such as hydrolysis to amides or acids, whereas carboxylic acids participate in acid-base reactions or esterifications.

- Ring Systems : The cyclohexene ring in the target compound introduces conformational flexibility and moderate ring strain compared to aromatic systems (e.g., ’s nitroaryl derivative), which may influence solubility and metabolic stability.

Table 2: Hazard Classification and Precautions

| Compound Name | Health Hazards | Precautionary Measures |

|---|---|---|

| 2-(Cyclohex-1-enyl)-2-aminoethanenitrile | Data limited (inferred caution) | Avoid inhalation/skin contact (analogous to nitriles) |

| Cyclohexanecarboxylic acid, 1-amino-2-hydroxy- | Requires medical consultation | Immediate medical attention if exposed |

| 1-(2-Amino-6-nitrophenyl)ethanone | Uninvestigated toxicological risks | Avoid dust/fume inhalation (P261, P262) |

Key Observations :

- In contrast, carboxylic acid derivatives () necessitate urgent medical care, while aromatic nitro compounds () require precautions against inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.